molecular formula C19H28N4OS B11087692 5-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1-cyclohexyl-1H-tetrazole

5-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1-cyclohexyl-1H-tetrazole

Cat. No.: B11087692
M. Wt: 360.5 g/mol
InChI Key: ZGRPEWFYWVYNRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1-cyclohexyl-1H-tetrazole is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, a cyclohexyl group, and a tert-butylphenoxyethyl sulfanyl moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1-cyclohexyl-1H-tetrazole typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetrazole ring: This can be achieved through the cyclization of appropriate nitrile precursors with sodium azide under acidic conditions.

    Introduction of the cyclohexyl group: This step may involve the alkylation of the tetrazole ring with cyclohexyl halides in the presence of a base.

    Attachment of the tert-butylphenoxyethyl sulfanyl moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1-cyclohexyl-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the tetrazole ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced tetrazole derivatives.

    Substitution: Various substituted phenoxyethyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1-cyclohexyl-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, modulating their activity. The phenoxyethyl and sulfanyl groups may enhance the compound’s binding affinity and specificity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1-phenyl-1H-tetrazole: Similar structure but with a phenyl group instead of a cyclohexyl group.

    5-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1-methyl-1H-tetrazole: Similar structure but with a methyl group instead of a cyclohexyl group.

Uniqueness

5-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1-cyclohexyl-1H-tetrazole is unique due to the presence of the cyclohexyl group, which can influence its chemical properties and biological activities. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to its analogs.

Properties

Molecular Formula

C19H28N4OS

Molecular Weight

360.5 g/mol

IUPAC Name

5-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1-cyclohexyltetrazole

InChI

InChI=1S/C19H28N4OS/c1-19(2,3)15-9-11-17(12-10-15)24-13-14-25-18-20-21-22-23(18)16-7-5-4-6-8-16/h9-12,16H,4-8,13-14H2,1-3H3

InChI Key

ZGRPEWFYWVYNRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCSC2=NN=NN2C3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.